Cas no 110268-35-4 (2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester)

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester structure
110268-35-4 structure
Nome do Produto:2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
N.o CAS:110268-35-4
MF:C19H20O7
MW:360.358631608474
CID:198705

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H
    • 2-Propenoic acid, 2-methyl-, 1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester, [1aR-(1aR*,3S*,8S*,8aR*,11aS*,11bR*)]-
    • 2-Propenoicacid, 2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester (9CI)
    • 5H-3,6-Methenofuro[2,3-f]oxireno[d]oxacyclounde
    • Isoelephantopin
    • Elephantopin
    • Inchi: 1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12+,13-,14+,15-,19-/m1/s1
    • Chave InChI: WIQOUTANBFOBPB-AEKDSCCUSA-N
    • SMILES: C[C@@]12C[C@]3([H])OC(=O)C(C[C@H](OC(=O)C(=C)C)[C@@]4([H])C(=C)C(=O)O[C@]4([H])[C@H]1O2)=C3

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 26
  • XLogP3: 1.233

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Literatura Relacionada

Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd